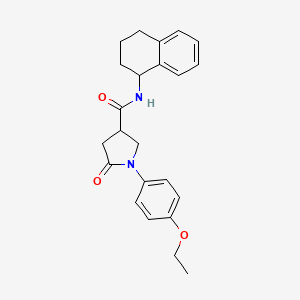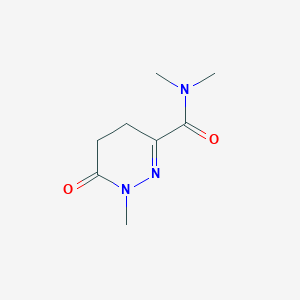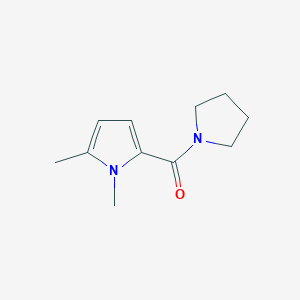
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide, also known as MPFC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPFC belongs to the class of furan-carboxamides and has been studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide exerts its pharmacological effects by binding to the GABA-A receptor, which is a ligand-gated ion channel that is responsible for inhibitory neurotransmission in the central nervous system. By binding to the receptor, N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide increases the activity of GABA, which leads to an overall inhibitory effect on neuronal activity.
Biochemical and Physiological Effects:
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide has been shown to have a significant effect on the levels of various neurotransmitters in the brain, including GABA, glutamate, and dopamine. It has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the development of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide in scientific research is its potent pharmacological effects, which make it a useful tool in studying various neurological and psychiatric disorders. However, one of the limitations of using N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide is its potential toxicity, which requires careful dosing and monitoring in laboratory experiments.
Future Directions
There are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide. One potential area of research is to study its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of research is to study its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies are needed to investigate the long-term effects of N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide on the brain and its potential for developing tolerance and dependence.
Synthesis Methods
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide can be synthesized through a multistep process involving the reaction of furfural with methylamine followed by the reaction of the resulting intermediate with piperidine. The final product is obtained by the reaction of the intermediate with N-methyl formamide.
Scientific Research Applications
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.
properties
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-13-6-3-11(4-7-13)14(2)12(15)10-5-8-16-9-10/h5,8-9,11H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTOFWSVQRRGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)




![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)

![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)


![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)